

Introduction: The Strategic Value of the Indazole Scaffold

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Compound of Interest

Compound Name:	5-amino-1H-indazole-3-carboxylic Acid
CAS No.:	78155-77-8
Cat. No.:	B1277038

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In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the designation of "privileged scaffolds." The indazole ring system is a quintessential example of such a scaffold, prized for its unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity. As a bioisostere of indole, indazole and its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities that span from anti-inflammatory to potent anti-cancer effects.^{[1][2]}

This guide focuses on a particularly valuable derivative: **5-amino-1H-indazole-3-carboxylic acid**. The strategic placement of three distinct functional groups—the indazole N-H, a C3-carboxylic acid, and a C5-amine—transforms this molecule from a simple heterocycle into a trifunctional synthetic linchpin. For researchers and drug development professionals, understanding the nuanced chemical properties of this compound is paramount to unlocking its full potential as a versatile building block for next-generation therapeutics. This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. **5-amino-1H-indazole-3-carboxylic acid** is typically supplied as a grey or black powder and requires refrigerated storage conditions (0-8 °C) to ensure its long-term stability.^[1]

Data Summary Table

For clarity and rapid reference, the core physicochemical properties are summarized below. It is important to note that while some data, like molecular weight, are absolute, other parameters such as pKa are often not experimentally determined for every specific derivative. In such cases, values are estimated based on the electronic nature of the substituents and data from closely related analogues.

Property	Value / Observation	Source / Rationale
CAS Number	78155-77-8	[1]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[1]
Molecular Weight	177.16 g/mol	[1]
Appearance	Black or grey powder	[1]
Storage Conditions	0 - 8 °C, protect from light	[1]
pKa (N1-H)	~13-14	Estimated based on the parent indazole (pKa = 13.86)[3] and the electron-donating nature of the C5-amino group.
pKa (C3-COOH)	~3-4	Typical range for benzoic acid derivatives. The electron-donating C5-amino group may slightly increase this value.
pKa (C5-NH ₃ ⁺)	~3-4	Estimated based on 4-aminobenzoic acid. The indazole ring is electron-withdrawing relative to benzene, which would decrease the basicity of the amino group.

Section 2: Synthesis Strategies: Building the Indazole Core

The synthesis of substituted indazoles is a well-established field, with several robust methods available. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern. While a definitive, published synthesis specifically for **5-amino-1H-indazole-3-carboxylic acid** is not readily available in top-tier journals, a chemically sound pathway can be constructed based on established transformations of analogous systems.

A common and logical approach begins with a substituted o-toluidine derivative, proceeding through a diazotization and cyclization cascade. The causality behind this strategy lies in its efficiency and regiochemical control.

Plausible Synthetic Pathway

A logical and field-proven approach to synthesizing the target molecule involves the cyclization of a substituted aminophenyl precursor. This method provides excellent control over the final substitution pattern.



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Caption: Plausible synthetic route to **5-amino-1H-indazole-3-carboxylic acid**.

Experimental Rationale:

- **Protection:** The synthesis begins with the acetylation of 4-methyl-3-nitroaniline. This protection step is crucial as it prevents the free amine from interfering with the subsequent oxidation and diazotization reactions.
- **Oxidation:** The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO_4). This step introduces the required C3-carboxyl functionality.
- **Diazotization & Cyclization:** The protecting acetyl group is removed under acidic conditions, and the resulting aniline is treated with sodium nitrite (NaNO_2) and acid to form a diazonium salt. This intermediate is highly reactive and undergoes intramolecular cyclization, often facilitated by a reducing agent like stannous chloride (SnCl_2), to form the indazole ring. This yields 5-nitro-1H-indazole-3-carboxylic acid.
- **Reduction:** The final step is the selective reduction of the nitro group to the desired amine using standard conditions, such as catalytic hydrogenation (H_2 over Pd/C) or reduction with a

metal in acid (e.g., Fe/HCl). This step must be carefully controlled to avoid reduction of the indazole ring itself.

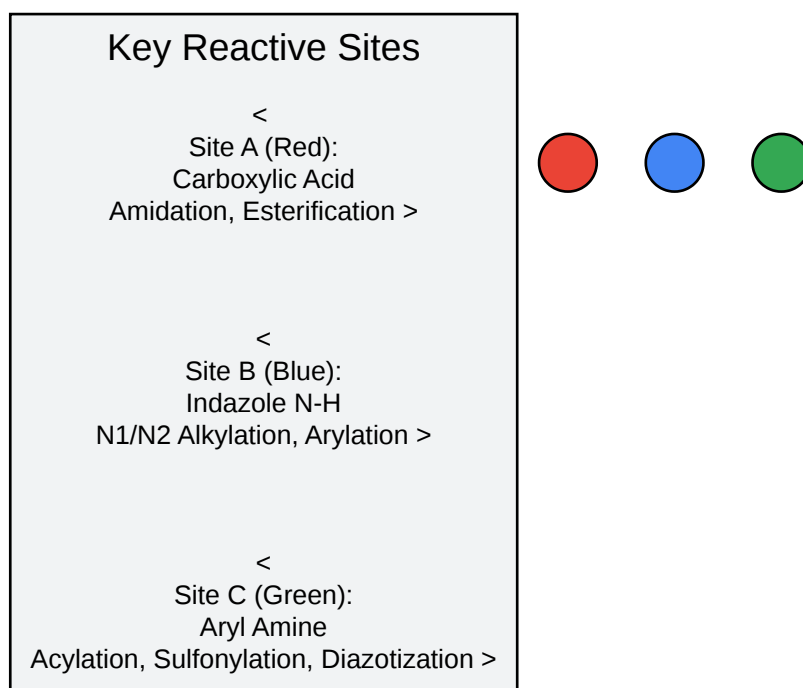
Section 3: Spectroscopic Characterization

Unambiguous structural confirmation is critical. While a public reference spectrum for this specific molecule is not available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][5][6]

- ^1H NMR (DMSO- d_6 , 400 MHz): The spectrum is expected to show distinct signals for the aromatic protons and exchangeable protons.
 - ~13.0-14.0 ppm (s, 1H): Broad singlet corresponding to the indazole N1-H proton.
 - ~12.0-13.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton.
 - ~7.0-7.8 ppm (m, 3H): A set of signals (likely a doublet, a singlet or doublet of doublets, and another doublet) corresponding to the three protons on the benzene portion of the indazole ring (H4, H6, H7). The exact splitting pattern depends on the coupling constants.
 - ~5.0-6.0 ppm (s, 2H): A broad singlet for the two protons of the C5-amino group. These protons are exchangeable with D_2O .
- ^{13}C NMR (DMSO- d_6 , 100 MHz): The carbon spectrum will show eight distinct signals.
 - ~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).
 - ~110-150 ppm: Six signals corresponding to the eight carbons of the indazole ring system. The carbon attached to the amino group (C5) would be shifted upfield compared to its unsubstituted counterpart.
- Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecular ion $[\text{M}+\text{H}]^+$.
 - Calculated m/z : 178.0611 (for $\text{C}_8\text{H}_8\text{N}_3\text{O}_2^+$)
 - Common Fragments: Loss of H_2O (water) and CO_2 (carbon dioxide) from the carboxylic acid are expected fragmentation pathways under MS/MS analysis.[7]

Section 4: Chemical Reactivity and Derivatization Potential

The synthetic utility of **5-amino-1H-indazole-3-carboxylic acid** stems from its three distinct reactive centers. This trifunctionality allows for sequential, orthogonal chemical modifications, making it an exceptionally powerful scaffold for building molecular complexity.



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Caption: Key sites of chemical reactivity on the **5-amino-1H-indazole-3-carboxylic acid** scaffold.

- Site A (Carboxylic Acid): This is the most common site for derivatization in drug discovery. Standard peptide coupling conditions (e.g., EDC/HOBt, HATU, or PyBOP) readily convert the acid into a wide range of amides, which is a key structural motif in many enzyme inhibitors. [4] Esterification can also be achieved under acidic conditions with an appropriate alcohol.
- Site B (Indazole N-H): The indazole ring contains two nitrogen atoms (N1 and N2), and alkylation can often lead to a mixture of isomers.[8] The regioselectivity of N-alkylation is highly dependent on the reaction conditions (base, solvent, electrophile). Careful selection of

conditions or the use of directing groups can favor the formation of the desired N1 or N2 substituted product. This site is crucial for modulating solubility and tailoring the spatial orientation of substituents to fit into protein binding pockets.

- Site C (Aryl Amine): The C5-amino group is a versatile handle for modification. It can undergo acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or serve as a nucleophile in substitution reactions. Furthermore, it can be diazotized and converted into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN), offering a secondary pathway to a vast library of derivatives.

Section 5: Applications in Drug Discovery - The PARP Inhibitor Connection

The indazole scaffold is present in numerous clinical and pre-clinical drug candidates. However, the most prominent and commercially successful application of the indazole-3-carboxamide core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.^[9]

PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways (specifically, homologous recombination deficiency, as seen in BRCA-mutated cancers) to induce synthetic lethality in tumor cells.^{[10][11]}

Case Study: Niraparib (Zejula®)

5-amino-1H-indazole-3-carboxylic acid is a reported precursor or key building block for the synthesis of Niraparib, a potent PARP-1 and PARP-2 inhibitor approved by the FDA for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.^{[9][12]}

Caption: The 5-amino-1H-indazole-3-carboxamide core is highlighted within the structure of the PARP inhibitor Niraparib.

In the structure of Niraparib, the **5-amino-1H-indazole-3-carboxylic acid** scaffold is converted to a primary amide. This amide functionality is critical for binding to the nicotinamide-binding pocket of the PARP enzyme, forming key hydrogen bonds with amino acid residues like Gly-863 and Ser-904.^[9] The indazole ring itself provides the rigid core that correctly positions the interacting groups for optimal binding.

Section 6: Experimental Protocols - A Validated Workflow

The following protocol details a standard, robust procedure for the amide coupling of **5-amino-1H-indazole-3-carboxylic acid**, a foundational step for creating derivative libraries for screening.

Protocol: General Amide Coupling using EDC/HOBt

Objective: To synthesize an N-substituted-5-amino-1H-indazole-3-carboxamide.

Materials:

- **5-amino-1H-indazole-3-carboxylic acid** (1.0 equiv)
- Desired primary or secondary amine (1.0 - 1.2 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
- Hydroxybenzotriazole (HOBt) (1.2 equiv)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aq. NaHCO₃, Brine, Ethyl Acetate (EtOAc), Anhydrous MgSO₄ or Na₂SO₄

Procedure:

- To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add **5-amino-1H-indazole-3-carboxylic acid** (1.0 equiv).
- Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
- Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (or DIPEA) (3.0 equiv) to the solution.
- Stir the reaction mixture at room temperature for 15-20 minutes. Scientist's Note: This pre-activation step is critical. It allows the carboxylic acid to form the HOBt active ester, which is

less prone to racemization and side reactions than the initial O-acylisourea intermediate formed with EDC alone.

- Add the desired amine (1.0-1.2 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
- Upon completion, pour the reaction mixture into water or ice water. This will precipitate the product if it is a solid, or prepare the mixture for extraction.
- Extract the aqueous mixture with a suitable organic solvent, such as Ethyl Acetate (3x volumes).
- Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (to remove unreacted acid and HOBt) and brine (to remove residual water and DMF).
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (typically silica gel with a gradient of Hexanes/EtOAc or DCM/MeOH) or recrystallization to afford the pure amide product.

Section 7: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific safety data sheet (SDS) for **5-amino-1H-indazole-3-carboxylic acid** may not be universally available, a reliable hazard assessment can be made from data on closely related compounds like 1H-indazole-3-carboxylic acid and 1H-indazol-5-amine.^{[13][14]}

- Hazard Classification (Inferred):
 - Acute Oral Toxicity: Likely harmful if swallowed.
 - Skin Corrosion/Irritation: Likely causes skin irritation.
 - Eye Damage/Irritation: Likely causes serious eye irritation.

- Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
- Handling Recommendations:
 - Work in a well-ventilated fume hood.
 - Wear standard Personal Protective Equipment (PPE): safety glasses, a lab coat, and chemical-resistant gloves.
 - Avoid generating dust. Handle the solid carefully.
 - Avoid contact with skin, eyes, and clothing.
 - Wash hands thoroughly after handling.
 - Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).

Conclusion

5-amino-1H-indazole-3-carboxylic acid is far more than a simple chemical intermediate; it is a strategic tool for the modern drug discovery scientist. Its trifunctional nature provides a robust and flexible platform for generating molecular diversity, while its core structure is a validated component of high-value therapeutics like the PARP inhibitor Niraparib. By understanding its fundamental chemical properties, synthesis, and reactivity, researchers can leverage this powerful building block to accelerate the design and development of novel, impactful medicines.

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